molecular formula C20H18N4O4 B11002315 2-(7,8-dimethoxy-1-oxophthalazin-2(1H)-yl)-N-(1H-indol-4-yl)acetamide

2-(7,8-dimethoxy-1-oxophthalazin-2(1H)-yl)-N-(1H-indol-4-yl)acetamide

Cat. No.: B11002315
M. Wt: 378.4 g/mol
InChI Key: UVLKIAUMPZXWSA-UHFFFAOYSA-N
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Description

2-(7,8-dimethoxy-1-oxophthalazin-2(1H)-yl)-N-(1H-indol-4-yl)acetamide is a complex organic compound that features a phthalazinone core substituted with dimethoxy groups and an indole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(7,8-dimethoxy-1-oxophthalazin-2(1H)-yl)-N-(1H-indol-4-yl)acetamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Phthalazinone Core: The starting material, 7,8-dimethoxyphthalic anhydride, undergoes a cyclization reaction with hydrazine to form 7,8-dimethoxyphthalazinone.

    Acylation: The phthalazinone is then acylated with chloroacetyl chloride in the presence of a base such as triethylamine to introduce the acetamide group.

    Indole Coupling: Finally, the indole moiety is introduced through a coupling reaction with 4-indolecarboxylic acid using a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a catalyst such as DMAP (4-dimethylaminopyridine).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

2-(7,8-dimethoxy-1-oxophthalazin-2(1H)-yl)-N-(1H-indol-4-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride or sodium borohydride can reduce the carbonyl groups to alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the acetamide group or the methoxy groups, using reagents like sodium methoxide or other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, 2-(7,8-dimethoxy-1-oxophthalazin-2(1H)-yl)-N-(1H-indol-4-yl)acetamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.

Biology

In biological research, this compound may be used to study enzyme interactions, receptor binding, and cellular pathways. Its structural features make it a candidate for probing biological systems and understanding molecular mechanisms.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may exhibit anti-inflammatory, anti-cancer, or antimicrobial activities, making it a promising lead compound for drug development.

Industry

In the industrial sector, this compound could be used in the development of new materials, such as polymers or coatings, due to its chemical stability and functional groups.

Mechanism of Action

The mechanism of action of 2-(7,8-dimethoxy-1-oxophthalazin-2(1H)-yl)-N-(1H-indol-4-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The indole moiety may bind to receptor sites, while the phthalazinone core could interact with enzymes, inhibiting or modulating their activity. These interactions can lead to various biological effects, such as anti-inflammatory or anti-cancer activities.

Comparison with Similar Compounds

Similar Compounds

    2-(7,8-dimethoxy-1-oxophthalazin-2(1H)-yl)-N-(1H-indol-3-yl)acetamide: Similar structure but with a different position of the indole substitution.

    2-(7,8-dimethoxy-1-oxophthalazin-2(1H)-yl)-N-(1H-pyrrolo-2-yl)acetamide: Similar structure but with a pyrrole moiety instead of indole.

    2-(7,8-dimethoxy-1-oxophthalazin-2(1H)-yl)-N-(1H-benzimidazol-2-yl)acetamide: Similar structure but with a benzimidazole moiety.

Uniqueness

The uniqueness of 2-(7,8-dimethoxy-1-oxophthalazin-2(1H)-yl)-N-(1H-indol-4-yl)acetamide lies in its specific substitution pattern, which may confer unique biological activities and chemical reactivity compared to its analogs. The combination of the phthalazinone core with the indole moiety at the 4-position is particularly noteworthy for its potential therapeutic applications.

Properties

Molecular Formula

C20H18N4O4

Molecular Weight

378.4 g/mol

IUPAC Name

2-(7,8-dimethoxy-1-oxophthalazin-2-yl)-N-(1H-indol-4-yl)acetamide

InChI

InChI=1S/C20H18N4O4/c1-27-16-7-6-12-10-22-24(20(26)18(12)19(16)28-2)11-17(25)23-15-5-3-4-14-13(15)8-9-21-14/h3-10,21H,11H2,1-2H3,(H,23,25)

InChI Key

UVLKIAUMPZXWSA-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C2=C(C=C1)C=NN(C2=O)CC(=O)NC3=CC=CC4=C3C=CN4)OC

Origin of Product

United States

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